molecular formula C7H6ClN3O B8251071 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Cat. No.: B8251071
M. Wt: 183.59 g/mol
InChI Key: RKORSKAOXRJDRX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, pyrazolo[1,5-a]pyrazine derivatives have been shown to exhibit kinase inhibitory activity, which may contribute to their anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
  • 4-Methoxypyrazolo[1,5-a]pyrazine
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyrazine

Uniqueness

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is unique due to the presence of both a chlorine atom and a methoxy group on the pyrazolo[1,5-a]pyrazine ring system. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-4-methoxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-5-2-3-9-11(5)4-6(8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORSKAOXRJDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude 6-chloro-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid from above (611 mg, 2.68 mmol) was dissolved along with palladium(II) trifluoroacetate (401 mg, 1.2 mmol) in DMF (24 mL). DMSO (1.6 mL) and TFA (2 mL, 26 mmol) were added and the resulting mixture was heated to 110° C. After stirring 2.5 h, the reaction mixture was cooled and filtered. The filtrate was concentrated in vacuo and was partitioned between EtOAc, saturated aqueous NaHCO3 and water. The phases were separated, and the aqueous phase was extracted with EtOAc. The combined organic phase was washed with water and was dried over Na2SO4, filtered, and concentrated. The concentrate was purified by silica gel (5-30% EtOAc in hexanes) to provide 6-chloro-4-methoxypyrazolo[1,5-a]pyrazine 5.36. LCMS-ESI+ (m/z): [M+H]+ calcd for C7H7ClN3O: 184.0; found: 184.2.
Name
6-chloro-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
401 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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